molecular formula C22H26ClN2.H2O4P<br>C22H28ClN2O4P B15191762 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate CAS No. 83969-09-9

2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

Cat. No.: B15191762
CAS No.: 83969-09-9
M. Wt: 450.9 g/mol
InChI Key: SUFUIVWPRIQUCS-UHFFFAOYSA-M
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Description

2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chloroethyl group, a methylamino group, and a trimethylindolium core. Its phosphate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the indolium core, followed by the introduction of the chloroethyl and methylamino groups. The final step involves the formation of the phosphate salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted indolium compounds, which can have different properties and applications.

Scientific Research Applications

2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This interaction can result in various biological effects, such as cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolium derivatives with different substituents, such as:

  • 2-(2-(4-((2-Bromoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium
  • 2-(2-(4-((2-Iodoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium

Uniqueness

The uniqueness of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chloroethyl group makes it particularly useful for certain chemical reactions and biological applications.

Properties

CAS No.

83969-09-9

Molecular Formula

C22H26ClN2.H2O4P
C22H28ClN2O4P

Molecular Weight

450.9 g/mol

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate

InChI

InChI=1S/C22H26ClN2.H3O4P/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-5(2,3)4/h5-14H,15-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

SUFUIVWPRIQUCS-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.OP(=O)(O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.OP(=O)(O)[O-]

Origin of Product

United States

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